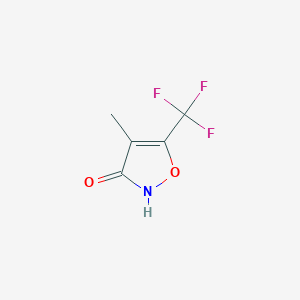
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, also known as HTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTMT is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the observed anxiolytic and anticonvulsant effects.
Biochemische Und Physiologische Effekte
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been shown to increase the duration of the opening of the GABA-A receptor channel, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABA modulation. However, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole could serve as a starting point for the development of new compounds with improved properties. Another area of interest is the investigation of the potential therapeutic applications of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole in various neurological disorders, such as epilepsy and anxiety disorders. Finally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole needs to be further elucidated to fully understand its effects on the GABA-A receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is a compound with significant potential for therapeutic applications. Its ability to modulate the activity of the GABA-A receptor makes it a useful tool for studying the effects of GABA modulation. While there are still many unanswered questions regarding the mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, its potential for use in the treatment of neurological disorders makes it an exciting area of research.
Synthesemethoden
The synthesis of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole involves the reaction of 3,4-dimethylisoxazole with trifluoroacetic anhydride and hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has also been investigated for its ability to modulate the activity of GABA-A receptors, which are the primary targets for many clinically used anxiolytic and anticonvulsant drugs.
Eigenschaften
CAS-Nummer |
145433-09-6 |
|---|---|
Produktname |
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole |
Molekularformel |
C5H4F3NO2 |
Molekulargewicht |
167.09 g/mol |
IUPAC-Name |
4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)11-9-4(2)10/h1H3,(H,9,10) |
InChI-Schlüssel |
QMRYPJIUJGIALR-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C(F)(F)F |
Kanonische SMILES |
CC1=C(ONC1=O)C(F)(F)F |
Synonyme |
3(2H)-Isoxazolone,4-methyl-5-(trifluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




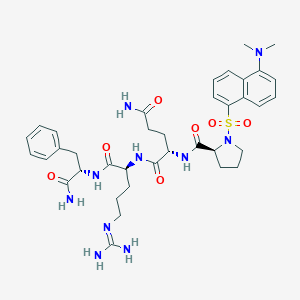
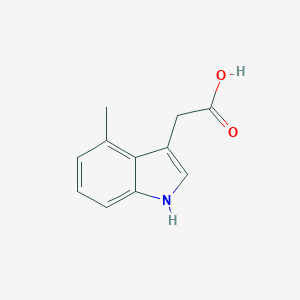
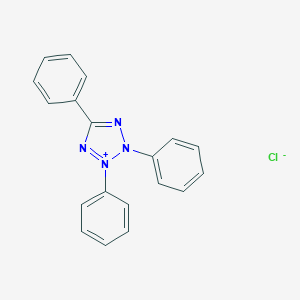
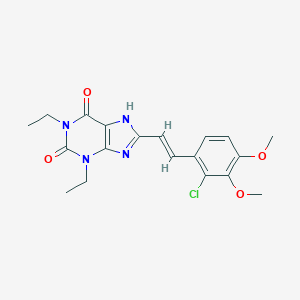
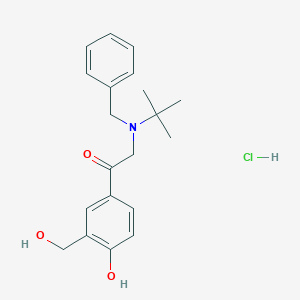
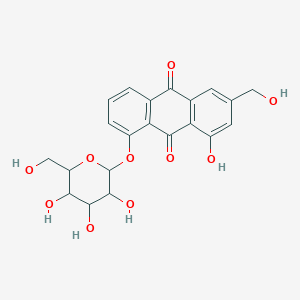
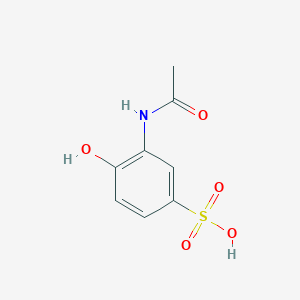
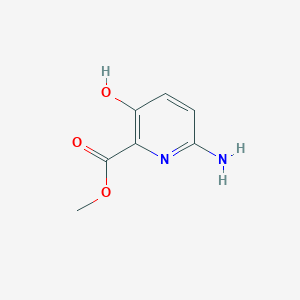

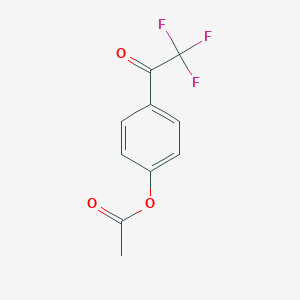

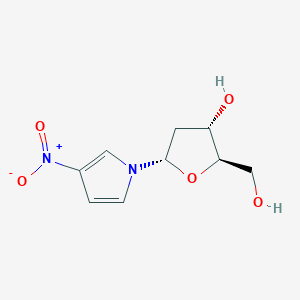
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)